N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide
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Overview
Description
N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide is a complex organic compound with a unique structure that includes a pyrrole ring, a trifluoromethyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the reaction of a ketone with phenylhydrazine in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener synthetic methods to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby blocking signal transduction pathways that promote cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Compounds like N-(2-methoxybenzyl)acetamide also share structural features with the methoxybenzamide moiety.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for the development of new drugs and materials with enhanced performance .
Properties
Molecular Formula |
C20H23F3N2O4 |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C20H23F3N2O4/c1-5-6-11-25-12(2)16(13(3)26)19(18(25)28,20(21,22)23)24-17(27)14-9-7-8-10-15(14)29-4/h7-10H,5-6,11H2,1-4H3,(H,24,27) |
InChI Key |
FWRNYUPDSNHQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(C1=O)(C(F)(F)F)NC(=O)C2=CC=CC=C2OC)C(=O)C)C |
Origin of Product |
United States |
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